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molecular formula C15H21Cl2NO2 B3100022 2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran CAS No. 135936-08-2

2-(3-(3,4-Dichlorophenyl)-4-aminobutyl)oxytetrahydropyran

Cat. No. B3100022
M. Wt: 318.2 g/mol
InChI Key: SGVWGQRMFAWWKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06989393B2

Procedure details

Raney nickel (38 g) was placed in a stainless steel bottle and EtOH (100 ml) was added followed by a solution of 2-(3-cyano-3-(3,4-dichlorophenyl)propyl)oxytetrahydropyran (138 g, 0.44 mol) in EtOH (1100 ml) and concentrated ammonium hydroxide (600 ml). The bottle was then shaken under an atmosphere of hydrogen gas (53 psi) and when the pressure fell below 35 psi the flask was repressurised. After 24 h the pressure remained constant so the reaction mixture was filtered through Celite™ and concentrated. Water was added, the mixture was extracted with DCM and then dried (Na2SO4) and concentrated to give 2-(3-(3,4-dichlorophenyl)-4-aminobutyl)oxytetrahydropyran as an oil (75 g, 0.24 mol).
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-(3-cyano-3-(3,4-dichlorophenyl)propyl)oxytetrahydropyran
Quantity
138 g
Type
reactant
Reaction Step Two
Quantity
38 g
Type
catalyst
Reaction Step Three
Name
Quantity
1100 mL
Type
solvent
Reaction Step Four
Quantity
600 mL
Type
solvent
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([CH:3]([C:13]1[CH:18]=[CH:17][C:16]([Cl:19])=[C:15]([Cl:20])[CH:14]=1)[CH2:4][CH2:5][O:6][CH:7]1[CH2:12][CH2:11][CH2:10][CH2:9][O:8]1)#[N:2]>[Ni].CCO.[OH-].[NH4+]>[Cl:20][C:15]1[CH:14]=[C:13]([CH:3]([CH2:1][NH2:2])[CH2:4][CH2:5][O:6][CH:7]2[CH2:12][CH2:11][CH2:10][CH2:9][O:8]2)[CH:18]=[CH:17][C:16]=1[Cl:19] |f:3.4|

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-(3-cyano-3-(3,4-dichlorophenyl)propyl)oxytetrahydropyran
Quantity
138 g
Type
reactant
Smiles
C(#N)C(CCOC1OCCCC1)C1=CC(=C(C=C1)Cl)Cl
Step Three
Name
Quantity
38 g
Type
catalyst
Smiles
[Ni]
Step Four
Name
Quantity
1100 mL
Type
solvent
Smiles
CCO
Step Five
Name
Quantity
600 mL
Type
solvent
Smiles
[OH-].[NH4+]
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
CCO

Conditions

Stirring
Type
CUSTOM
Details
The bottle was then shaken under an atmosphere of hydrogen gas (53 psi)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
was filtered through Celite™
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Water was added
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ClC=1C=C(C=CC1Cl)C(CCOC1OCCCC1)CN
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.24 mol
AMOUNT: MASS 75 g
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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